molecular formula C54H88O24 B583253 Macrophyllicin CAS No. 149474-93-1

Macrophyllicin

Cat. No. B583253
M. Wt: 1121.274
InChI Key: CDYAORBMMPRWHL-XOJINRSKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrophyllicin is a natural product found in Primula macrophylla with data available.

Scientific Research Applications

Isolation and Structural Determination

Macrophyllicin, a triterpenoid saponin, has been isolated from the methanolic extract of Primula macrophylla. Its structure was identified as 3-O-[alpha-L-rhamnopyranosyl-(1-->2)-beta-D-glucopyranosyl-(1-->2)-beta-D-galactopyranosyl-(1-->2)-beta-D-glucuronopyranosyl]-6 beta,16 alpha,28-trihydroxy-olean-12-ene. This discovery provided insight into the potential biochemical and pharmacological properties of macrophyllicin (Ahmad, Shah, Mohammad, & Baqai, 1993).

Pharmacokinetic and Pharmacogenetic Aspects

Research into the pharmacokinetics and pharmacogenetics of macrophyllicin, especially in relation to its interactions and effects on the body, is crucial. Studies on similar compounds have shown that genetic variability can significantly impact the transport and metabolism of macrolides, potentially affecting their efficacy and safety. Understanding these aspects is essential for developing personalized medical treatments and dosages (Skryabina et al., 2022).

Resistance Mechanisms

The emergence of resistance to macrolides, including macrophyllicin, is a critical area of study. Resistance mechanisms, particularly in pathogens, involve alterations in drug efflux, drug inactivation, or changes in the drug target site. Understanding these mechanisms is crucial for developing new derivatives of macrophyllicin that can overcome resistance and maintain therapeutic effectiveness (Vester & Douthwaite, 2001).

Immunomodulatory and Anti-Inflammatory Properties

Macrolides, including macrophyllicin, exhibit immunomodulatory and anti-inflammatory properties. These effects are particularly relevant in the treatment of chronic pulmonary disorders, cystic fibrosis, asthma, and bronchiectasis. Understanding the molecular mechanisms behind these properties could lead to novel therapeutic applications for macrophyllicin in managing inflammatory diseases (Friedlander & Albert, 2010).

properties

CAS RN

149474-93-1

Product Name

Macrophyllicin

Molecular Formula

C54H88O24

Molecular Weight

1121.274

IUPAC Name

[(5S,6aR,6bS,8S,8aS,12aR,14bR)-5,8-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] (2S,3S,4S,5R,6R)-3-hydroxy-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C54H88O24/c1-21-30(60)33(63)36(66)45(71-21)75-40-39(69)41(76-48(78-47-38(68)35(65)32(62)26(19-56)73-47)42(40)77-46-37(67)34(64)31(61)25(18-55)72-46)44(70)74-29-11-12-51(6)27-10-9-22-23-15-49(2,3)13-14-54(23,20-57)28(59)17-52(22,7)53(27,8)16-24(58)43(51)50(29,4)5/h9,21,23-43,45-48,55-69H,10-20H2,1-8H3/t21-,23+,24-,25+,26+,27?,28-,29?,30-,31+,32-,33+,34-,35-,36+,37+,38+,39-,40-,41-,42+,43?,45-,46+,47+,48+,51+,52+,53+,54+/m0/s1

InChI Key

CDYAORBMMPRWHL-XOJINRSKSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)C(=O)OC5CCC6(C7CC=C8C9CC(CCC9(C(CC8(C7(CC(C6C5(C)C)O)C)C)O)CO)(C)C)C)O)O)O)O

synonyms

macrophyllicin

Origin of Product

United States

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